molecular formula C11H15BrClNO2 B2400348 ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride CAS No. 1354940-97-8

ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride

Cat. No.: B2400348
CAS No.: 1354940-97-8
M. Wt: 308.6
InChI Key: XHINNSPOAIKUHT-HNCPQSOCSA-N
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Description

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, and an ethyl ester group. Its molecular formula is C11H14BrNO2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ethyl 3-(4-bromophenyl)propanoate.

    Amination: The ethyl 3-(4-bromophenyl)propanoate undergoes amination to introduce the amino group at the 3-position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-bromophenyl)propanoate: Lacks the amino group, making it less versatile in biological applications.

    Ethyl 3-amino-3-phenylpropanoate: Lacks the bromine atom, which can affect its reactivity and interactions.

    Ethyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride is unique due to the presence of both the amino and bromophenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHINNSPOAIKUHT-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-97-8
Record name ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
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